5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that incorporates both benzofuran and oxadiazole moieties. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The incorporation of the oxadiazole ring further enhances the compound’s potential for various applications in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular processes such as cell growth, oxidative stress response, and viral replication . The exact nature of these interactions and the resulting changes would depend on the specific targets of the compound.
Biochemical Pathways
For instance, anti-tumor activity could involve pathways related to cell cycle regulation and apoptosis, while anti-oxidative activity could involve pathways related to the cellular response to oxidative stress . The downstream effects of these pathway alterations would depend on the specific cellular context.
Result of Action
Given the biological activities associated with benzofuran derivatives, the compound could potentially induce changes in cell growth, oxidative stress response, and viral replication, among other effects . These changes could manifest at the molecular level as alterations in gene expression, protein activity, and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxyaryl ketones with suitable reagents.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of Benzofuran and Oxadiazole Rings: The final step involves coupling the benzofuran and oxadiazole rings through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide and electrophiles such as alkyl halides are frequently employed.
Major Products
The major products formed from these reactions include various substituted benzofuran and oxadiazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 2-(2-benzofuranyl)benzimidazole and 2-(2-benzofuranyl)benzothiazole share the benzofuran moiety and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds like 2-amino-5-(2-thienyl)-1,3,4-oxadiazole and 2-amino-5-(4-pyridyl)-1,3,4-oxadiazole share the oxadiazole ring and have comparable properties.
Uniqueness
The uniqueness of 5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine lies in its combined benzofuran and oxadiazole moieties, which confer a distinct set of biological activities and chemical properties. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-2-16-8-5-3-4-7-6-9(17-10(7)8)11-14-15-12(13)18-11/h3-6H,2H2,1H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPRNOBYIBYFAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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